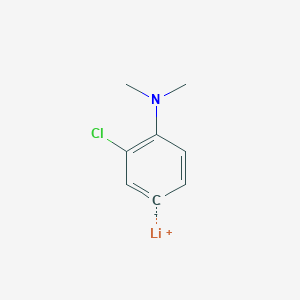
lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine typically involves the reaction of 2-chloro-N,N-dimethylbenzene with an organolithium reagent. One common method is the halogen-lithium exchange reaction, where 2-chloro-N,N-dimethylbenzene is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of the desired organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form complexes with transition metals, facilitating catalytic processes in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;2-butenyl: Another organolithium compound with a different alkyl group.
2-Chloro-N,N-dimethylethylamine: A related compound with a similar amine group but different substitution pattern.
Uniqueness
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other organolithium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
718642-14-9 |
|---|---|
Molekularformel |
C8H9ClLiN |
Molekulargewicht |
161.6 g/mol |
IUPAC-Name |
lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine |
InChI |
InChI=1S/C8H9ClN.Li/c1-10(2)8-6-4-3-5-7(8)9;/h4-6H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
GSKHLFNHUYCYQC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CN(C)C1=C(C=[C-]C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


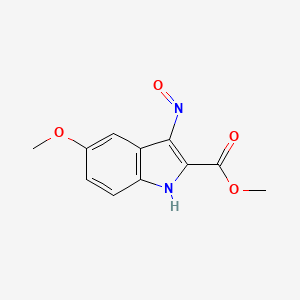
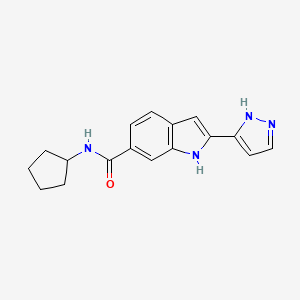

![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
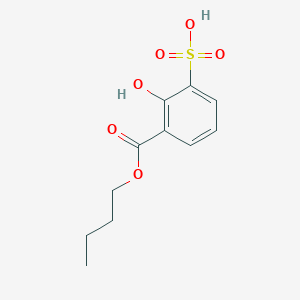
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)

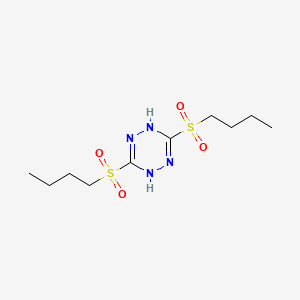
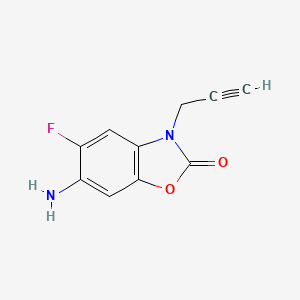
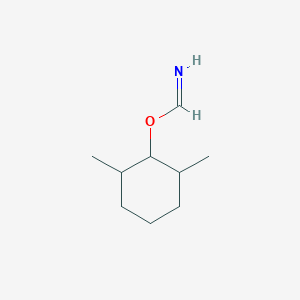
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
